Tetradecyl oxybis(methylethylene) diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tetradecyl oxybis(methylethylene) diphosphate typically involves the reaction of tetradecyl alcohol with phosphorus oxychloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tetradecyl oxybis(methylethylene) diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphoric acids.
Reduction: Reduction reactions can lead to the formation of phosphites and other reduced phosphorus compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetradecyl oxybis(methylethylene) diphosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetradecyl oxybis(methylethylene) diphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The specific pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
Tetradecyl oxybis(methylethylene) diphosphate can be compared with other similar compounds, such as:
Dodecyl oxybis(methylethylene) diphosphate: Similar structure but with a shorter alkyl chain.
Hexadecyl oxybis(methylethylene) diphosphate: Similar structure but with a longer alkyl chain.
Octadecyl oxybis(methylethylene) diphosphate: Similar structure but with an even longer alkyl chain.
Properties
CAS No. |
93951-60-1 |
---|---|
Molecular Formula |
C20H42O8P2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxo-1,3,6,2λ5-trioxaphosphocan-2-yl) tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C20H42O8P2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-29(21,22)28-30(23)26-19(2)17-24-18-20(3)27-30/h19-20H,4-18H2,1-3H3,(H,21,22) |
InChI Key |
ONBOADBVNJQXSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OP1(=O)OC(COCC(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.